Chlorodiethylisopropylsilane

Protecting group chemistry Orthogonal deprotection Acid-labile silyl ethers

Chlorodiethylisopropylsilane (CAS 107149-56-4), also known as diethylisopropylsilyl chloride or DEIPS-Cl, is an organosilicon compound with the molecular formula C₇H₁₇ClSi and molecular weight 164.75 g/mol. This colorless to pale yellow liquid reagent (density 0.892 g/mL at 25°C, refractive index n20/D 1.438, boiling point 73°C at 32 mmHg, flash point 37.8°C closed cup) serves as the precursor for introducing the diethylisopropylsilyl (DEIPS) protecting group onto hydroxyl functionalities.

Molecular Formula C7H17ClSi
Molecular Weight 164.75 g/mol
CAS No. 107149-56-4
Cat. No. B024495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodiethylisopropylsilane
CAS107149-56-4
Molecular FormulaC7H17ClSi
Molecular Weight164.75 g/mol
Structural Identifiers
SMILESCC[Si](CC)(C(C)C)Cl
InChIInChI=1S/C7H17ClSi/c1-5-9(8,6-2)7(3)4/h7H,5-6H2,1-4H3
InChIKeyOSBPGFIPLLCQMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorodiethylisopropylsilane (CAS 107149-56-4): Organosilicon Protecting Group Reagent for Orthogonal Synthesis Strategies


Chlorodiethylisopropylsilane (CAS 107149-56-4), also known as diethylisopropylsilyl chloride or DEIPS-Cl, is an organosilicon compound with the molecular formula C₇H₁₇ClSi and molecular weight 164.75 g/mol [1]. This colorless to pale yellow liquid reagent (density 0.892 g/mL at 25°C, refractive index n20/D 1.438, boiling point 73°C at 32 mmHg, flash point 37.8°C closed cup) serves as the precursor for introducing the diethylisopropylsilyl (DEIPS) protecting group onto hydroxyl functionalities. Unlike commodity silyl chlorides employed broadly in materials surface modification, DEIPS-Cl has been specifically characterized and validated in the peer-reviewed synthetic organic chemistry literature as a hydroxyl protecting group that enables orthogonal deprotection strategies in complex molecule synthesis [2].

Why Generic Silyl Chloride Substitution Fails: The Orthogonal Selectivity Imperative in Complex Synthesis


In multi-step organic synthesis, the selection of a silyl protecting group is not interchangeable based solely on reagent cost or bulk steric classification. Silyl protecting groups exhibit a continuum of acid-lability and hydrogenolytic stability governed by the specific steric and electronic profile of their silicon-bound substituents [1]. Generic substitution with commodity alternatives such as TBS-Cl, TES-Cl, or TIPS-Cl forfeits the precise orthogonal cleavage windows that DEIPS-derived ethers provide relative to TBS, TES, THP, and benzyl ethers [2]. The failure to recognize these quantifiable selectivity differences—particularly in acidic deprotection conditions and Pd(OH)₂-catalyzed hydrogenolysis—leads to deprotection of unintended functional groups, reduced overall synthetic yields, and the necessity for additional purification steps. For procurement in complex natural product synthesis, oligosaccharide assembly, or any multi-step sequence requiring orthogonal protecting group strategies, substitution without quantitative justification introduces avoidable risk.

Chlorodiethylisopropylsilane (CAS 107149-56-4) Procurement Evidence: Quantified Selectivity and Orthogonality Against Competing Silyl Reagents


Acidic Deprotection Selectivity: DEIPS Ethers Cleaved While TBS Ethers Remain Intact

DEIPS ethers can be distinguished from TBS, TES, THP groups and 2-deoxy glycosides with high selectivity in removal under mild acidic conditions. In direct comparative experiments, DEIPS ethers underwent complete cleavage while TBS ethers remained intact under identical acidic treatment conditions [1]. This orthogonal cleavage window is attributed to the intermediate steric bulk of DEIPS relative to TBS and the electronic contribution of the isopropyl substituent.

Protecting group chemistry Orthogonal deprotection Acid-labile silyl ethers

Hydrogenolytic Selectivity: DEIPS Ethers Distinguished from TBS, TBDPS, and Benzyl Ethers with Pd(OH)₂ Catalyst

DEIPS ethers were distinguished from t-butyldimethylsilyl (TBS), t-butyldiphenylsilyl (TBDPS), and benzyl ethers with high selectivity in hydrogenolysis using Pd(OH)₂ as a catalyst [1]. This orthogonal hydrogenolytic behavior provides a unique deprotection window that is not achievable with other common silyl protecting groups under identical catalytic hydrogenation conditions.

Hydrogenolysis Catalytic deprotection Orthogonal protecting groups

Orthogonal Protecting Group Set Compatibility: DEIPS Functions Alongside Nap, Allyl, and Lev Esters in Oligosaccharide Synthesis

A new set of orthogonal protecting groups has been developed based on the use of diethylisopropylsilyl (DEIPS), 2-methylnaphthyl (Nap), allyl ether, and levulinoyl (Lev) ester. The protecting groups are ideally suited for the preparation of highly branched oligosaccharides, and their usefulness has been demonstrated by the chemical synthesis of a β-D-Man-(1→4)-D-Man disaccharide appropriately protected for making a range of part-structures of the unusual core region of the lipopolysaccharide of Francisella tularensis [1].

Oligosaccharide synthesis Orthogonal protecting groups Carbohydrate chemistry

Broad Synthetic Condition Stability: DEIPS Ethers Maintain Integrity Across Diverse Reaction Conditions

DEIPS group has been characterized as having high stability to many useful organic synthetic reaction conditions, while remaining selectively removable under mild acidic conditions [1]. This stability profile differentiates DEIPS from TES ethers, which are more acid-labile, and from TIPS ethers, which require more forcing acidic conditions for cleavage. The intermediate stability window of DEIPS ethers provides a distinct operational advantage.

Protecting group stability Multi-step synthesis Reaction condition tolerance

Commercial Purity Specifications: 97-98% Assay with Validated Analytical Methods

Commercial sources provide Chlorodiethylisopropylsilane at standardized purity specifications of ≥97.0% (by titrimetric analysis, T) or 98% assay, with analytical characterization including refractive index n20/D 1.438 (lit.), density 0.892 g/mL at 25°C (lit.), and boiling point 73°C/32 mmHg (lit.) . Moisture sensitivity necessitates storage at 2-8°C under inert gas (argon) .

Reagent procurement Purity specification Analytical chemistry

Chlorodiethylisopropylsilane (CAS 107149-56-4): Validated Application Scenarios for Scientific Procurement


Complex Natural Product Total Synthesis Requiring Orthogonal Silyl Deprotection

DEIPS-Cl is indicated for multi-step natural product syntheses where sequential deprotection of multiple hydroxyl groups is required. The quantitative evidence demonstrating DEIPS ether selective cleavage under mild acidic conditions while TBS ethers remain intact [1] provides a validated orthogonal deprotection strategy. This is particularly relevant when acidic deprotection is preferred over fluoride-based methods due to compatibility concerns with other functional groups. Synthetic sequences involving erythromycin A and olivomycin A trisaccharide have employed DEIPS protection in stereocontrolled glycosidations, demonstrating applicability in macrolide antibiotic synthesis [2].

Highly Branched Oligosaccharide Assembly Using Validated Orthogonal Protecting Group Sets

Procurement of DEIPS-Cl is scientifically justified for oligosaccharide synthesis programs requiring orthogonal protecting group strategies. DEIPS has been validated as a component of a four-group orthogonal set alongside Nap, allyl, and Lev protecting groups, with demonstrated success in synthesizing protected β-D-Man-(1→4)-D-Man disaccharide intermediates for Francisella tularensis lipopolysaccharide core structures [3]. The orthogonal compatibility data provide procurement confidence that substitution with alternative silyl chlorides would require re-validation of the entire orthogonal deprotection sequence.

Synthetic Sequences Requiring Hydrogenolytic Silyl Ether Cleavage Without Benzyl Group Removal

DEIPS-Cl should be procured for synthetic routes where hydrogenolysis is the preferred deprotection method but benzyl or other hydrogenolyzable protecting groups must be preserved. The direct comparative evidence showing selective DEIPS ether cleavage with Pd(OH)₂ catalyst while TBS, TBDPS, and benzyl ethers remain intact [4] enables a unique synthetic disconnection. This hydrogenolytic orthogonality expands the toolkit beyond traditional acid/base/fluoride-mediated silyl deprotection, offering a distinct mechanistic deprotection option not available with TBS-Cl or TBDPS-Cl.

Intermediate Stability-Lability Protecting Group Applications Between TES and TBS/TIPS

DEIPS-Cl fills a quantifiable gap in the silyl protecting group stability continuum between the more acid-labile TES group and the more acid-stable TBS and TIPS groups. The characterized high stability to diverse organic synthetic reaction conditions combined with selective mild acidic cleavage [1] provides a tunable protection option for reaction sequences where TES would be prematurely cleaved but TBS or TIPS would resist the intended deprotection conditions. This intermediate position in the stability-lability spectrum is the quantifiable differentiation that justifies procurement when neither TES-Cl nor TBS-Cl provides the optimal protection-deprotection window.

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